- Chemistry and stereochemistry of iridoids, V. Crystal and molecular structure of hexaacetylleonuride - stereochemical correlations of some iridoid glucosidesLiebigs Annalen der Chemie, 1985, (5), 1063-81,
Cas no 97169-44-3 (8-O-Acetylharpagide)

8-O-Acetylharpagide structure
상품 이름:8-O-Acetylharpagide
8-O-Acetylharpagide 화학적 및 물리적 성질
이름 및 식별자
-
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- 6-Epi-8-O-acetylharpagide
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]...
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside (ACI)
- D
- β-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1α,4aα,5β,7α,7aα)]- (ZCI)
- NCGC00385118-01_C17H26O11_1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- LS-14603
- PD086963
- NCGC00385118-01
- 1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- 97169-44-3
- 8-O-Acetylharpagide
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- AKOS040761199
- FS-9232
- [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- -D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl -D-glucopyranoside
- [ "" ]
-
- 인치: 1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
- InChIKey: CAFTUQNGDROXEZ-FPARNOHQSA-N
- 미소: O[C@]12[C@@H](O)C[C@](C)(OC(=O)C)[C@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
계산된 속성
- 정밀분자량: 406.14751164g/mol
- 동위원소 질량: 406.14751164g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 11
- 중원자 수량: 28
- 회전 가능한 화학 키 수량: 5
- 복잡도: 626
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 10
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -2.7
- 토폴로지 분자 극성 표면적: 175Ų
실험적 성질
- 색과 성상: Powder
- 밀도: 1.6±0.0 g/cm3
- 비등점: 607.2±0.0 °C at 760 mmHg
- 플래시 포인트: 215.9±0.0 °C
- 증기압: 0.0±0.0 mmHg at 25°C
8-O-Acetylharpagide 보안 정보
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
8-O-Acetylharpagide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3162-5 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3162-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E99820-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN3162-1 mL * 10 mM (in DMSO) |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AX16084-5mg |
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- |
97169-44-3 | 98.0% | 5mg |
$719.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3162-1 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3162-1 ml * 10 mm |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
8-O-Acetylharpagide 합성 방법
합성회로 1
반응 조건
참조
8-O-Acetylharpagide Raw materials
8-O-Acetylharpagide Preparation Products
8-O-Acetylharpagide 관련 문헌
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
97169-44-3 (8-O-Acetylharpagide) 관련 제품
- 6926-14-3(8-O-Acetylharpagide)
- 1396674-21-7(1-(5-chloro-2-methoxyphenyl)-3-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}urea)
- 1525754-04-4(1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine)
- 60763-78-2(3-(ethylsulfanyl)propane-1,2-diol)
- 1905183-15-4(6-(morpholin-4-yl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide)
- 1043909-04-1(4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide)
- 2680868-79-3(tert-butyl N-(3-cyano-2-methylphenyl)carbamate)
- 864939-48-0(4-benzyl(ethyl)sulfamoyl-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}benzamide)
- 683261-56-5(N-4-(4-methylphenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 1893570-83-6(2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-ol)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97169-44-3)6-Epi-8-O-acetylharpagide

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의